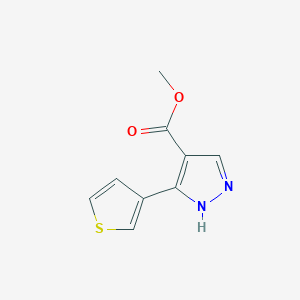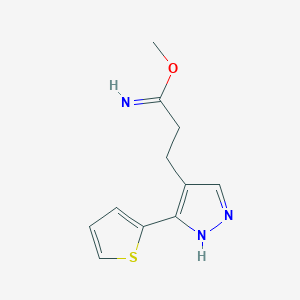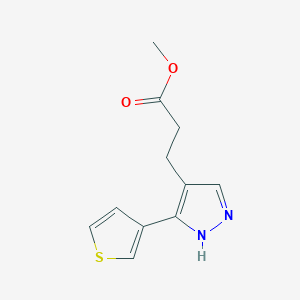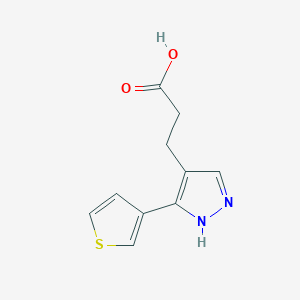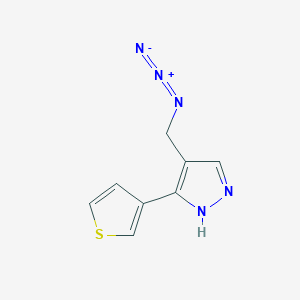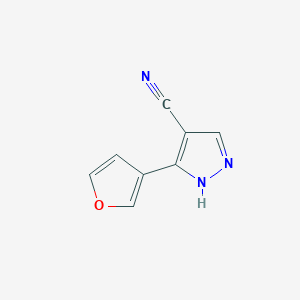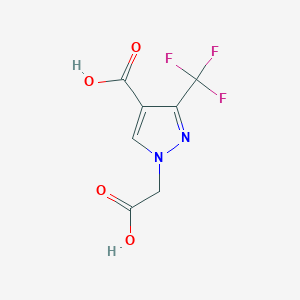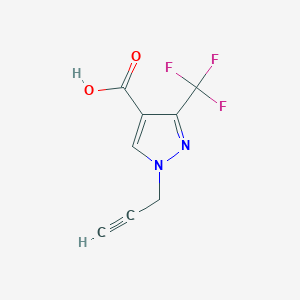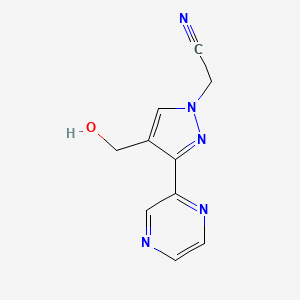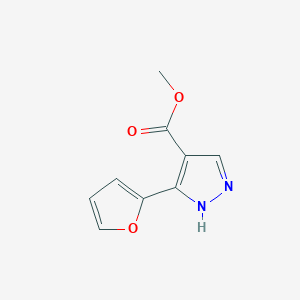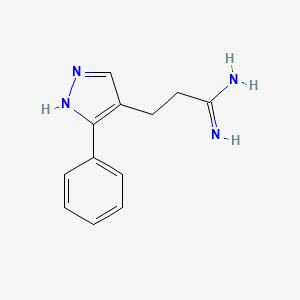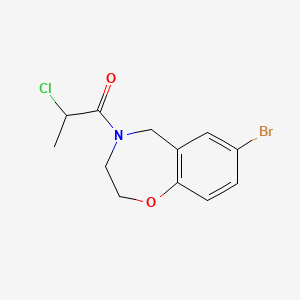
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one
Overview
Description
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one (BTP-CP1) is a synthetic compound that has been used in various scientific research applications. It is a derivative of the benzoxazepine family, which is a class of heterocyclic compounds found in a variety of natural products. The compound has a wide range of applications, including in drug discovery, materials science, and biochemistry.
Scientific Research Applications
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one has been used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry. In drug discovery, it has been used to identify new compounds that may have potential therapeutic applications. In materials science, it has been used to synthesize new materials for use in various applications. In biochemistry, it has been used to study the structure and function of proteins and other biological molecules.
Mechanism of Action
The mechanism of action of 1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one is not fully understood. However, it is believed to act by binding to various receptors in the body, such as the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. It may also act as an inhibitor of certain enzymes, such as monoamine oxidase, which is involved in the breakdown of certain neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of serotonin and dopamine in the brain, which may lead to improved mood and behavior. It has also been shown to reduce inflammation and oxidative stress, which may have potential therapeutic applications. In addition, it has been shown to have antimicrobial and antiparasitic activity, which may be useful in the treatment of various infectious diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one in lab experiments is its wide range of applications. It can be used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry. Furthermore, it is relatively easy to synthesize and has a wide range of biochemical and physiological effects. The main limitation of using this compound in lab experiments is its lack of long-term safety data. As such, it should be used with caution in experiments involving humans or animals.
Future Directions
The future of 1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one research is promising, as it has a wide range of potential applications. Possible future directions for research include further investigation into its mechanism of action, its effects on various physiological processes, and its potential therapeutic applications. Additionally, further research into its safety profile and the development of novel synthetic methods for its synthesis may be beneficial. Finally, further research into its potential applications in materials science and biochemistry may provide new insights into its use in various fields.
properties
IUPAC Name |
1-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO2/c1-8(14)12(16)15-4-5-17-11-3-2-10(13)6-9(11)7-15/h2-3,6,8H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVGHDAHILNFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC2=C(C1)C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



